molecular structure and weight of 4-(3-Bromopropyl)-1H-pyrazole
molecular structure and weight of 4-(3-Bromopropyl)-1H-pyrazole
An In-depth Technical Guide to 4-(3-Bromopropyl)-1H-pyrazole: Molecular Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 4-(3-Bromopropyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous approved pharmaceuticals.[1] This guide details the molecular structure, physicochemical properties, a proposed synthetic pathway, and methods for structural elucidation of 4-(3-Bromopropyl)-1H-pyrazole. Furthermore, it explores its primary application as a versatile bifunctional chemical intermediate, leveraging the stable, biologically relevant pyrazole core and the reactive bromopropyl handle for the synthesis of novel molecular entities.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal scaffold for designing molecules that interact with a wide array of biological targets.[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5]
4-(3-Bromopropyl)-1H-pyrazole emerges as a particularly valuable building block. It combines the desirable pharmacological profile of the pyrazole core with a flexible three-carbon linker terminating in a reactive bromine atom. This alkyl bromide functionality serves as a versatile chemical handle for covalent modification, enabling its incorporation into more complex molecular architectures through nucleophilic substitution reactions.[6] This guide serves as a technical resource for scientists looking to utilize this compound in their research endeavors.
Molecular Structure and Physicochemical Properties
The fundamental identity and key properties of 4-(3-Bromopropyl)-1H-pyrazole are summarized below.
Molecular Identity
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IUPAC Name: 4-(3-bromopropyl)-1H-pyrazole
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Molecular Formula: C₆H₉BrN₂
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Molecular Weight: 189.05 g/mol
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CAS Number: 82100-00-3
2D Chemical Structure
Caption: 2D structure of 4-(3-Bromopropyl)-1H-pyrazole.
Physicochemical Data Summary
Experimental data for this specific compound is not widely published. The table below includes key identifiers and predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN₂ | |
| Molecular Weight | 189.05 g/mol | |
| Monoisotopic Mass | 187.9949 Da | Predicted by [7] |
| Predicted XlogP | 1.9 | Predicted by [7] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
Synthesis and Purification
A direct, validated synthesis for 4-(3-Bromopropyl)-1H-pyrazole is not prominently featured in peer-reviewed literature. However, a plausible and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed pathway involves a Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Proposed Synthetic Workflow
The proposed synthesis begins with the halogenation of pyrazole, followed by a metal-halogen exchange and subsequent cross-coupling with a suitable bromopropyl electrophile.
Caption: Proposed multi-step synthesis of 4-(3-Bromopropyl)-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure. Researchers should perform their own optimizations and safety assessments.
Step 1: Synthesis of 4-Iodo-1H-pyrazole
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To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent like water or ethanol, add iodine (I₂, 1.1 eq).
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Slowly add hydrogen peroxide (30% solution, 1.2 eq) dropwise while maintaining the temperature below 30 °C.
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Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
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Work up the reaction by quenching with sodium thiosulfate solution, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield 4-Iodo-1H-pyrazole.
Step 2-3: Protection and Cross-Coupling
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Protect the N-H of 4-Iodo-1H-pyrazole with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), to prevent N-alkylation side reactions.
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The resulting 1-SEM-4-Iodo-pyrazole (1.0 eq) is dissolved in anhydrous THF and cooled to -10 °C.
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Add isopropylmagnesium chloride (iPrMgCl, 1.1 eq) to perform a halogen-metal exchange, followed by transmetalation with zinc chloride (ZnCl₂, 1.1 eq) to form the organozinc reagent.
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To this solution, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and allyl bromide (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction with saturated ammonium chloride solution and extract the product. Purify via column chromatography to obtain 4-Allyl-1-SEM-pyrazole.
Step 4-6: Chain Modification and Deprotection
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Dissolve the 4-Allyl-1-SEM-pyrazole in anhydrous THF and perform a hydroboration-oxidation reaction using borane-THF complex followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield the primary alcohol.
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Convert the alcohol to the target bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
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Finally, remove the SEM protecting group using tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl in methanol) to yield the final product, 4-(3-Bromopropyl)-1H-pyrazole.
Purification
The final product should be purified using column chromatography on silica gel, typically with a hexane-ethyl acetate solvent gradient. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Elucidation and Characterization
Confirming the identity and purity of 4-(3-Bromopropyl)-1H-pyrazole requires a suite of spectroscopic techniques. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[2][3][8]
| Technique | Expected Observations |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Broad singlet for the N-H proton. ~7.5 ppm (s, 2H): Singlet corresponding to the two equivalent C-H protons on the pyrazole ring (at positions 3 and 5). ~3.4 ppm (t, 2H): Triplet for the -CH₂-Br protons. ~2.6 ppm (t, 2H): Triplet for the pyrazole-CH₂- protons. ~2.1 ppm (quintet, 2H): Quintet (or multiplet) for the central -CH₂- protons of the propyl chain. |
| ¹³C NMR | ~135 ppm: Signal for the C3 and C5 carbons of the pyrazole ring. ~115 ppm: Signal for the C4 carbon of the pyrazole ring. ~33-35 ppm: Signal for the -CH₂-Br carbon. ~30-32 ppm: Signal for the central -CH₂- carbon. ~25-27 ppm: Signal for the pyrazole-CH₂- carbon. |
| Mass Spec (ESI+) | m/z 189/191 [M+H]⁺: Molecular ion peak showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio). m/z 110 [M-Br]⁺: A major fragment corresponding to the loss of the bromine radical. |
| FT-IR (cm⁻¹) | ~3100-3200: N-H stretching. ~2850-2960: Aliphatic C-H stretching. ~1500-1550: C=C and C=N stretching of the pyrazole ring. ~550-650: C-Br stretching. |
Applications in Research and Drug Development
The true value of 4-(3-Bromopropyl)-1H-pyrazole lies in its utility as a bifunctional building block for synthesizing molecules with therapeutic potential.[9]
A Versatile Linker for Novel Constructs
The molecule can be conceptualized as having two key domains:
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The Pyrazole "Anchor": A stable, aromatic core known to participate in favorable interactions (e.g., hydrogen bonding, π-stacking) with biological macromolecules. The pyrazole scaffold itself is a privileged structure in drug design.[7]
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The Bromopropyl "Leash": A reactive and flexible alkylating agent. The terminal bromine is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carboxylates). This allows for the covalent attachment of the pyrazole moiety to other pharmacophores, peptides, or functional groups.
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